molecular formula C28H27N3O6S2 B2536545 methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 864975-36-0

methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2536545
CAS No.: 864975-36-0
M. Wt: 565.66
InChI Key: MENDWWMZVJFFDA-ZIADKAODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C28H27N3O6S2 and its molecular weight is 565.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with various reagents to achieve the desired functional groups. The synthetic pathway typically includes:

  • Formation of the Tetrahydroisoquinoline Core : This is achieved using standard organic synthesis techniques such as cyclization reactions.
  • Introduction of Sulfonyl and Benzoyl Groups : These modifications enhance the biological activity and solubility of the compound.
  • Final Carboxylation : The introduction of the carboxylate moiety is crucial for the overall activity profile.

Antimicrobial Activity

Research has demonstrated that compounds containing the tetrahydroisoquinoline moiety exhibit potent antimicrobial properties. In vitro studies have shown that this compound displays significant activity against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

Antiviral Activity

The compound has also been evaluated for antiviral properties. Initial studies suggest efficacy against certain strains of viruses. For instance:

  • Anti-coronavirus Activity : In preliminary tests against human coronaviruses (HCoV-229E and HCoV-OC43), the compound exhibited promising antiviral activity with IC50 values indicating effective inhibition of viral replication.
Strain IC50 (µM) Selectivity Index
HCoV-229E2510
HCoV-OC43308

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Tetrahydroisoquinoline Core : This moiety is known for its ability to interact with various biological targets.
  • Sulfonamide Group : Enhances binding affinity to target proteins and may improve solubility.
  • Carboxylate Functionality : Plays a critical role in mediating interactions with biological macromolecules.

Case Studies

Several studies have examined similar compounds with variations in their chemical structures. For example:

  • A study on tetrahydroisoquinoline derivatives showed that modifications at the 4-position significantly increased M2 muscarinic receptor affinity, suggesting that similar modifications could enhance the activity of this compound against specific targets .

Properties

IUPAC Name

methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S2/c1-36-16-15-31-24-12-9-21(27(33)37-2)17-25(24)38-28(31)29-26(32)20-7-10-23(11-8-20)39(34,35)30-14-13-19-5-3-4-6-22(19)18-30/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDWWMZVJFFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.